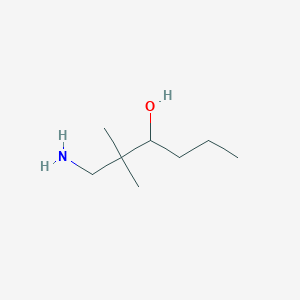

1-Amino-2,2-dimethylhexan-3-ol

Description

1-Amino-2,2-dimethylhexan-3-ol (IUPAC name: 3-Hydroxy-2,2-dimethylhexan-1-amine) is a branched-chain amino alcohol with a molecular formula C₈H₁₉NO. The molecule contains a primary amine (-NH₂) at position 1, a hydroxyl (-OH) group at position 3, and two methyl (-CH₃) groups at position 2, contributing to steric hindrance and influencing solubility and reactivity. Such amino alcohols are often intermediates in pharmaceutical synthesis or ligands in catalysis .

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

1-amino-2,2-dimethylhexan-3-ol |

InChI |

InChI=1S/C8H19NO/c1-4-5-7(10)8(2,3)6-9/h7,10H,4-6,9H2,1-3H3 |

InChI Key |

FUWSUUVNMFZREC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(C)(C)CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2,2-dimethylhexan-3-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylhexan-3-one with ammonia or an amine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-Amino-2,2-dimethylhexan-3-ol may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality 1-Amino-2,2-dimethylhexan-3-ol suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,2-dimethylhexan-3-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2,2-dimethylhexan-3-one or 2,2-dimethylhexanal.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-Amino-2,2-dimethylhexan-3-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Amino-2,2-dimethylhexan-3-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 1-Amino-2,5-dimethylhexan-3-ol

- Molecular Formula: C₈H₁₉NO (identical to the target compound).

- CAS No.: 1534063-72-3 .

- Key Differences :

- Methyl groups are at positions 2 and 5 instead of 2 and 2.

- Alters steric effects and boiling/melting points due to reduced branching.

- Applications : Lab reagent for organic synthesis (discontinued in commercial catalogs) .

Functional Group Analogs: Metaxalone Related Compound B

- Synonym: 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

- Molecular Formula: C₁₁H₁₇NO₂

- CAS No.: 66766-07-2 .

- Key Differences: Contains a phenoxy (-O-C₆H₃(CH₃)₂) substituent instead of alkyl chains. Higher molecular weight (195.26 g/mol vs. ~145 g/mol for the target compound).

- Applications : Certified reference material in pharmaceutical quality control .

Chain-Length Variants: 2-Aminohexan-1-ol Hydrochloride

- Molecular Formula: C₆H₁₅NO·HCl

- CAS No.: 1185-53-1 .

- Key Differences: Shorter carbon chain (hexanol vs. hexan-3-ol backbone). Hydrochloride salt form improves water solubility. Lacks dimethyl branching, reducing steric hindrance.

- Applications : Intermediate in peptide synthesis .

Data Table: Comparative Analysis

Research Findings and Trends

- Steric Effects: The 2,2-dimethyl substitution in the target compound likely reduces nucleophilic reactivity at the amine group compared to linear analogs like 2-Aminohexan-1-ol .

- Solubility: Branched amino alcohols generally exhibit lower water solubility than their hydrochloride salts or aromatic derivatives .

Biological Activity

1-Amino-2,2-dimethylhexan-3-ol, a compound with the molecular formula C8H19NO, has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its biological significance.

1-Amino-2,2-dimethylhexan-3-ol is characterized by its amino group and hydroxyl functionality, which contribute to its reactivity and interaction with biological systems. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H19NO |

| Molecular Weight | 157.24 g/mol |

| IUPAC Name | 1-amino-2,2-dimethylhexan-3-ol |

| CAS Number | 130574262 |

| Physical State | Liquid (at room temperature) |

The biological activity of 1-amino-2,2-dimethylhexan-3-ol is primarily attributed to its ability to interact with various biomolecules. Its amino and hydroxyl groups allow it to participate in hydrogen bonding and nucleophilic interactions, influencing enzymatic activities and receptor binding.

Interaction with Enzymes

Research indicates that this compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit enzymes such as monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism.

Study 1: Neuroprotective Effects

A study published in Frontiers in Bioengineering and Biotechnology examined the neuroprotective effects of 1-amino-2,2-dimethylhexan-3-ol on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage by modulating antioxidant enzyme activities .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of 1-amino-2,2-dimethylhexan-3-ol against various bacterial strains. The findings revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing antimicrobial agents.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 1-amino-2,2-dimethylhexan-3-ol:

- Antioxidant Properties : The compound demonstrated significant antioxidant activity, which may contribute to its neuroprotective effects.

- Enzyme Inhibition : It was found to inhibit specific enzymes involved in metabolic processes, indicating potential therapeutic applications in metabolic disorders.

- Synergistic Effects : When combined with other compounds, 1-amino-2,2-dimethylhexan-3-ol showed enhanced biological activity, suggesting possible synergistic effects that could be harnessed for therapeutic purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.